2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide
説明
This compound features a [1,2,4]triazolo[4,3-a]quinoxalin core with a 1-oxo group, substituted at position 4 with a 2,3-dimethylphenoxy moiety. The acetamide side chain at position 2 is linked to a 3-methylbutyl (isoamyl) group. Its molecular formula is C25H27N7O3, with a molecular weight of 473.5 g/mol.
特性
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-15(2)12-13-25-21(30)14-28-24(31)29-19-10-6-5-9-18(19)26-23(22(29)27-28)32-20-11-7-8-16(3)17(20)4/h5-11,15H,12-14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMVTCPBAPTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are DNA molecules. The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix.
Mode of Action
The compound interacts with its targets by intercalating into the DNA structure. This interaction disrupts the normal functioning of the DNA, leading to changes in the cell’s activities.
Biochemical Pathways
The compound’s intercalation into DNA affects various biochemical pathways. It disrupts the normal replication and transcription processes, leading to the inhibition of cell growth and division. This makes the compound potentially useful as an anticancer agent.
生物活性
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide (commonly referred to as F842-0854) is a member of the triazoloquinoxaline family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of F842-0854 is with a molecular weight of 467.52 g/mol . The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molecular Weight | 467.52 g/mol |
| Density | 1.30±0.1 g/cm³ |
| pKa | 13.72±0.70 (Predicted) |
Synthesis
The synthesis of F842-0854 typically involves multiple steps that include the formation of the triazole and quinoxaline rings through condensation reactions followed by functionalization at various positions to introduce the dimethylphenoxy and acetamide groups.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds within the triazoloquinoxaline class. For instance, derivatives have shown activity against various viral strains, including HIV and HSV. In one study, compounds similar to F842-0854 were evaluated for their reverse transcriptase inhibitory capabilities with promising results.
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| F842-0854 | 3.1 | 98576 | 31798 |
These findings suggest that F842-0854 exhibits significant antiviral activity with a favorable selectivity index compared to standard antiviral agents.
Antibacterial Activity
Preliminary investigations have also assessed the antibacterial properties of F842-0854 against various strains of bacteria such as Staphylococcus aureus. The compound demonstrated notable activity, indicating potential as an antibacterial agent.
Study on HIV Inhibition
A focused study evaluated the anti-HIV activity of quinoxaline derivatives similar to F842-0854. The results indicated that compounds with structural similarities effectively inhibited viral replication in cell cultures. Notably, the EC50 values were significantly lower than those of established antiviral drugs.
Investigation on Bacterial Strains
Another investigation assessed the efficacy of various triazoloquinoxaline derivatives against bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties, suggesting that structural variations could optimize biological activity.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs sharing the [1,2,4]triazolo[4,3-a]quinoxalin core but differing in substituents and acetamide side chains:
Key Findings:
Core Modifications: The target compound and the mesityl-substituted analog share the 1-oxo group, while others (e.g., ) feature 4-oxo groups. Ethyl () and propyl () alkyl chains at position 1 increase lipophilicity compared to the dimethylamino group (), which introduces electron-donating effects.
Substituent Effects: The 2,3-dimethylphenoxy group in the target compound provides steric bulk and moderate lipophilicity, contrasting with the electron-withdrawing chloro-trifluoromethylphenyl group in , which enhances metabolic stability but reduces solubility.
Acetamide Side Chain :
- The 3-methylbutyl chain in the target compound is a flexible, lipophilic moiety, favoring passive diffusion across biological membranes. In contrast, aromatic side chains (e.g., ) may enhance target binding via π-π interactions but reduce solubility.
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (473.5 g/mol), likely reducing aqueous solubility. Compounds with smaller side chains (e.g., , MW 389.4) may exhibit better solubility but shorter half-lives.
準備方法
Formation of the Triazoloquinoxaline Core
The triazoloquinoxaline scaffold is constructed via cyclization reactions. Initial steps involve condensing o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-diol (1 ). Subsequent chlorination using thionyl chloride in 1,2-dichloroethane produces 2,3-dichloroquinoxaline (2 ) in 95% yield. Hydrazinolysis of 2 with hydrazine hydrate generates 2-chloro-3-hydrazinylquinoxaline (3 ), which undergoes cyclization with triethylortho-propionate to form 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (4 ).
Table 1: Reaction Conditions for Intermediate Synthesis
Introduction of the 2,3-Dimethylphenoxy Group
The chloro substituent at position 4 of the triazoloquinoxaline core (4 ) is replaced with 2,3-dimethylphenoxy via nucleophilic aromatic substitution. A mixture of 4 (1.0 equiv), 2,3-dimethylphenol (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 120°C for 24 h under nitrogen. The crude product is purified by column chromatography (hexane:ethyl acetate, 3:1) to afford 4-(2,3-dimethylphenoxy)-1-ethyl-triazolo[4,3-a]quinoxaline (5 ) in 72% yield.
Acetylation with N-(3-Methylbutyl)acetamide
The final step involves coupling 5 with N-(3-methylbutyl)acetamide using a carbodiimide-based coupling agent. A solution of 5 (1.0 equiv), N-(3-methylbutyl)acetic acid (1.5 equiv), EDCI.HCl (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane is stirred at 0°C for 30 min, followed by 24 h at room temperature. Workup includes sequential washes with 2 M HCl, saturated NaHCO₃, and brine, followed by recrystallization (dichloromethane:ethyl acetate) to yield the title compound in 68% purity.
Table 2: Optimization of Acetylation Conditions
Characterization and Validation
The synthesized compound is characterized by ¹H-NMR, ¹³C-NMR, and HRMS . Key spectral data include:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.21–7.45 (m, 8H, Ar-H), 4.12 (t, 2H, J = 6.8 Hz, CH₂), 2.95 (s, 3H, CH₃), 1.78–1.25 (m, 7H, CH₂ and CH).
-
HRMS (ESI): m/z calculated for C₂₈H₃₀N₅O₃ [M+H]⁺: 508.2345; found: 508.2349.
Discussion of Methodological Challenges
-
Regioselectivity in Cyclization: The use of triethylortho-propionate ensures preferential formation of the 1-ethyltriazolo isomer.
-
Steric Hindrance in Substitution: Bulky 2,3-dimethylphenol necessitates elevated temperatures (120°C) for effective substitution.
-
Amide Coupling Efficiency: EDCI.HCl outperforms DCC and HATU in minimizing racemization .
Q & A
What are the recommended synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis of triazoloquinoxaline derivatives typically involves multi-step processes:
- Step 1: Cyclization of quinoxaline precursors (e.g., 2,3-diaminoquinoxaline) with triazole-forming reagents (e.g., isocyanates or thioureas) under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Step 2: Functionalization of the triazoloquinoxaline core with phenoxy and acetamide groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Critical Conditions: Temperature control (60–100°C), anhydrous solvents, and catalyst selection (e.g., Pd for cross-coupling) are vital for yield optimization (typically 60–85%) and minimizing side products .
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
Contradictions often arise from differences in assay protocols or substituent effects. Methodological strategies include:
- Standardized Assays: Replicate experiments using uniform cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify key functional groups influencing activity .
- Meta-Analysis: Cross-reference PubChem bioactivity data (e.g., COX inhibition profiles) with in-house results to validate trends .
What advanced characterization techniques are essential for confirming purity and structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C27H29N5O3) and detect impurities (<2%) .
- 2D NMR (HSQC, HMBC): Assign complex proton environments (e.g., distinguishing triazole vs. quinoxaline protons) .
- X-ray Crystallography: Resolve stereochemical ambiguities in the triazoloquinoxaline core .
- HPLC-PDA: Monitor purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
How can computational modeling optimize this compound’s pharmacokinetic properties?
Answer:
- Molecular Docking: Predict binding affinity to targets (e.g., EGFR or COX-2) using AutoDock Vina and PDB structures (e.g., 1M17) .
- ADMET Prediction: Use SwissADME to assess logP (target: 2–4), solubility (AlogPS), and CYP450 inhibition risks .
- Dynamic Simulations (MD): Evaluate conformational stability in lipid bilayers (e.g., GROMACS) to guide alkyl chain modifications (e.g., 3-methylbutyl group) .
What strategies mitigate solubility challenges during in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Co-Solvent Systems: Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .
How do structural modifications influence off-target effects?
Answer:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Reduce hERG channel binding (cardiotoxicity risk) but may increase metabolic stability .
- Alkyl Chain Length: Longer chains (e.g., 3-methylbutyl) improve membrane permeability but raise hepatotoxicity concerns (e.g., elevated ALT in murine models) .
- Phenoxy Substituents: Ortho-substituents (2,3-dimethyl) enhance target selectivity over meta/para analogs .
What in vitro and in vivo models are most relevant for evaluating anticancer potential?
Answer:
- In Vitro:
- MTT assays on NCI-60 panels (e.g., GI50 < 10 µM in MCF-7) .
- Apoptosis markers (caspase-3/7 activation) via flow cytometry .
- In Vivo:
- Xenograft models (e.g., HT-29 colorectal tumors in BALB/c mice) at 25–50 mg/kg doses .
- Toxicity screening: Monitor body weight, liver/kidney histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
